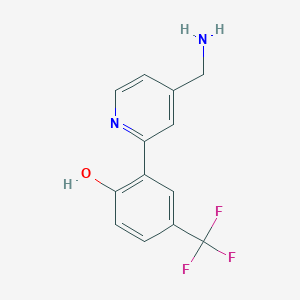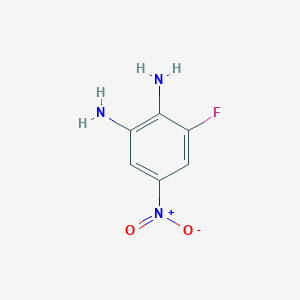![molecular formula C11H19NO3 B11786410 tert-Butyl tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate](/img/structure/B11786410.png)
tert-Butyl tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate: is a complex organic compound that belongs to the class of heterocyclic compounds It features a fused ring system combining a furan and a pyrrole ring, with a tert-butyl ester group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a pyrrole derivative with a furan derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-Butyl tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a useful probe for investigating enzyme mechanisms and receptor binding .
Medicine: In medicine, derivatives of this compound may be explored for their potential therapeutic properties. Research may focus on their ability to modulate biological pathways involved in diseases such as cancer, inflammation, and neurological disorders .
Industry: In industry, this compound may be used in the development of new materials with specific properties, such as improved stability, reactivity, or biocompatibility .
Mecanismo De Acción
The mechanism of action of tert-Butyl tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
- Cis-5-Tert-Butyl 3A-Methyl Tetrahydro-1H-Furo[3,4-C]Pyrrole-3A,5(3H)-Dicarboxylate
- tert-Butyloxycarbonyl-protected amino acid ionic liquids
Comparison: tert-Butyl tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate is unique due to its specific ring structure and functional groupsFor example, its tert-butyl ester group provides steric hindrance, which can influence its reactivity and interactions with other molecules .
Propiedades
Fórmula molecular |
C11H19NO3 |
|---|---|
Peso molecular |
213.27 g/mol |
Nombre IUPAC |
tert-butyl 1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrole-5-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(13)12-4-8-6-14-7-9(8)5-12/h8-9H,4-7H2,1-3H3 |
Clave InChI |
YRVZSKVYVRYIBG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC2COCC2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![calcium;2-[4-(carboxylatomethyl)-10-(carboxymethyl)-7-[(2R,3S)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetate](/img/structure/B11786347.png)











